
Bcr-abl Inhibitor II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bcr-abl Inhibitor II is a small molecule inhibitor specifically designed to target the Bcr-Abl fusion protein, which is a product of the Philadelphia chromosome translocation. This fusion protein is a constitutively active tyrosine kinase that plays a crucial role in the pathogenesis of chronic myelogenous leukemia and acute lymphoblastic leukemia .
Vorbereitungsmethoden
The synthesis of Bcr-abl Inhibitor II involves several key steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically begins with the preparation of a substituted aniline, which undergoes a series of reactions to form the desired inhibitor. Common reaction conditions include the use of palladium-catalyzed coupling reactions, nucleophilic substitution, and amide bond formation . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Bcr-abl Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the inhibitor can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Bcr-abl Inhibitor II has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of tyrosine kinase inhibitors . In biology, it serves as a valuable probe to investigate the signaling pathways regulated by the Bcr-Abl protein . In medicine, this compound is used in preclinical and clinical studies to evaluate its efficacy and safety in treating leukemia .
Wirkmechanismus
The mechanism of action of Bcr-abl Inhibitor II involves the inhibition of the Bcr-Abl tyrosine kinase activity. The compound binds to the ATP-binding site of the Bcr-Abl protein, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of leukemia cells . The molecular targets of this compound include the Bcr-Abl protein itself, as well as other kinases that are involved in the same signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Bcr-abl Inhibitor II is unique among tyrosine kinase inhibitors due to its specific binding affinity and selectivity for the Bcr-Abl protein. Similar compounds include imatinib, dasatinib, nilotinib, bosutinib, and ponatinib . While these inhibitors also target the Bcr-Abl protein, they differ in their binding modes, potency, and resistance profiles . For example, imatinib was the first Bcr-Abl inhibitor to be developed and has a well-established clinical efficacy, but resistance to imatinib can develop over time . Dasatinib and nilotinib are second-generation inhibitors designed to overcome imatinib resistance, while bosutinib and ponatinib are third-generation inhibitors with broader activity against resistant Bcr-Abl mutants .
Eigenschaften
Molekularformel |
C16H11F2N3OS2 |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-fluoro-N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-5-1-10(2-6-12)9-23-16-21-20-15(24-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22) |
InChI-Schlüssel |
ZDYQINDXPNAOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


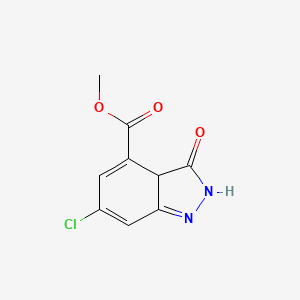
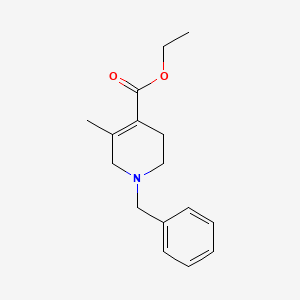
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)
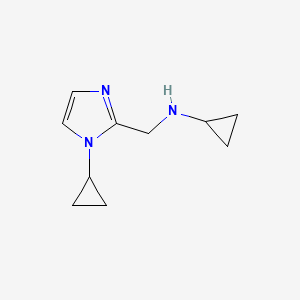
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)

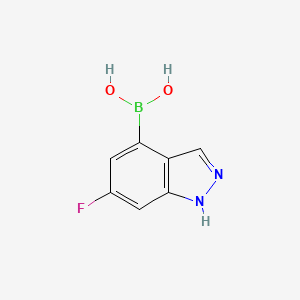
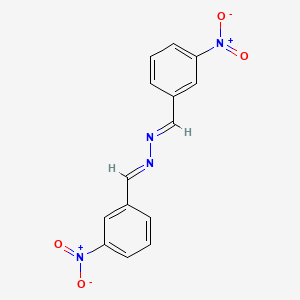
![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
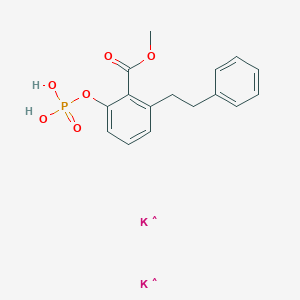
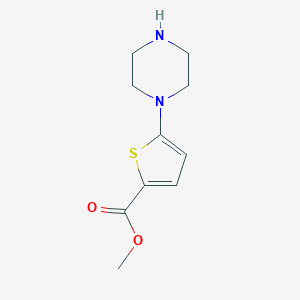
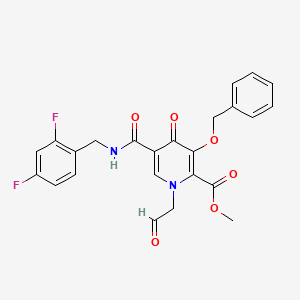
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
